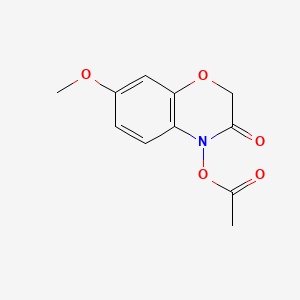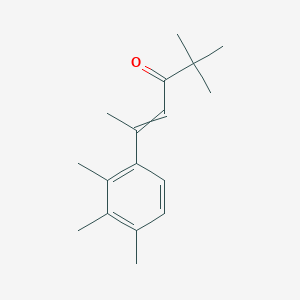
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one is an organic compound characterized by its unique structure, which includes a hexene backbone with multiple methyl groups and a trimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethylbenzene and 2,2-dimethyl-4-penten-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained. For example, a Friedel-Crafts alkylation reaction can be employed to introduce the trimethylphenyl group onto the hexene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
科学的研究の応用
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting a response. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-hexen-3-one: Lacks the trimethylphenyl group, resulting in different chemical properties and reactivity.
2,3,4-Trimethylbenzene: A simpler aromatic compound without the hexene backbone.
Uniqueness
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one is unique due to its combination of a hexene backbone with multiple methyl groups and a trimethylphenyl substituent. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66329-92-8 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC名 |
2,2-dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C17H24O/c1-11-8-9-15(14(4)13(11)3)12(2)10-16(18)17(5,6)7/h8-10H,1-7H3 |
InChIキー |
VUIHWZVXZOGUNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=CC(=O)C(C)(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



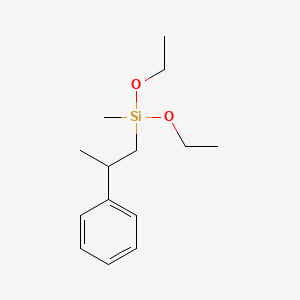
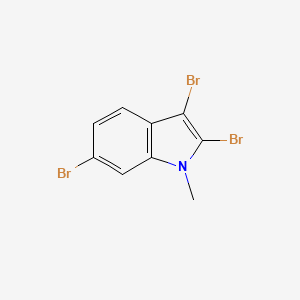
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)




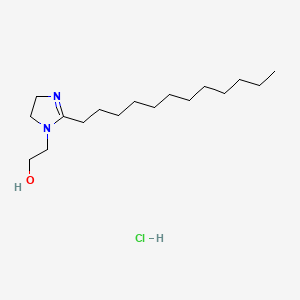
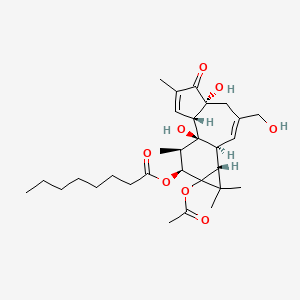
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
